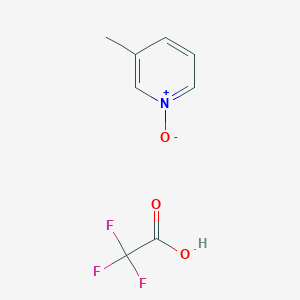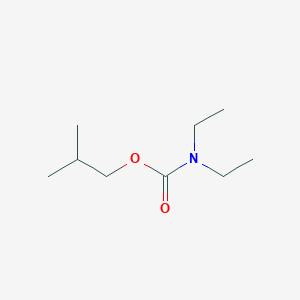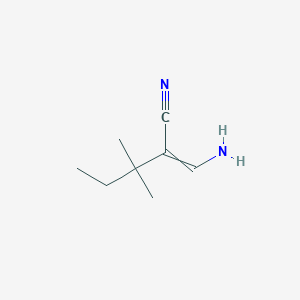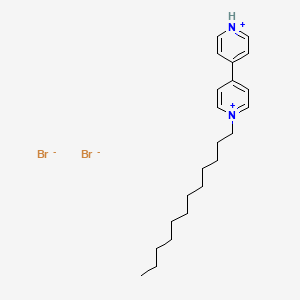
3-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid is a compound that combines the properties of a pyridinium salt and trifluoroacetic acid The pyridinium component is a nitrogen-containing heterocycle, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid typically involves the reaction of 3-methylpyridine with an oxidizing agent to form 3-methyl-1-oxidopyridin-1-ium. This intermediate is then reacted with trifluoroacetic acid to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation of 3-methylpyridine followed by the addition of trifluoroacetic acid under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The pyridinium ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding pyridine derivative.
Substitution: The trifluoroacetic acid component can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield higher oxidized pyridinium derivatives, while reduction can produce the corresponding pyridine. Substitution reactions can result in the formation of various substituted trifluoroacetates.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoroacetate esters and amides.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetic acid component can act as a strong acid, facilitating protonation and activation of substrates. The pyridinium ring can participate in electron transfer processes, influencing redox reactions and other biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoroacetic anhydride: Another compound containing the trifluoroacetyl group, used in organic synthesis for similar purposes.
Trifluoroacetic acid: The parent acid, widely used in various chemical reactions and industrial applications.
3-Methylpyridine: The precursor to the pyridinium component, used in the synthesis of various nitrogen-containing compounds.
Uniqueness
3-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid is unique due to the combination of a pyridinium salt and trifluoroacetic acid in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
90254-35-6 |
|---|---|
Molekularformel |
C8H8F3NO3 |
Molekulargewicht |
223.15 g/mol |
IUPAC-Name |
3-methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H7NO.C2HF3O2/c1-6-3-2-4-7(8)5-6;3-2(4,5)1(6)7/h2-5H,1H3;(H,6,7) |
InChI-Schlüssel |
JUBNNSBRXFLTQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C[N+](=CC=C1)[O-].C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine](/img/structure/B14349317.png)




![9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B14349348.png)


![1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one](/img/structure/B14349362.png)

![4,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14349373.png)



